BenchChemオンラインストアへようこそ!

1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid

ACE inhibition caveolae membrane-bound enzyme IC50

1,2,3,4-Tetrahydro-2-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid (CAS 75494-01-8, also designated EU-5031) is a chiral, sulfhydryl-containing angiotensin I-converting enzyme (ACE) inhibitor belonging to the 1-acylated-1,2,3,4-tetrahydroquinoline-2-carboxylic acid series. Its structure features a tetrahydroquinoline core bearing a 3-mercapto-1-oxopropyl side chain at the N-1 position and a carboxylic acid at C-2 in the (S)-configuration.

Molecular Formula C13H15NO3S
Molecular Weight 265.33 g/mol
CAS No. 75494-01-8
Cat. No. B1221906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid
CAS75494-01-8
Synonyms1,2,3,4-tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid
EU 5031
EU-5031
Molecular FormulaC13H15NO3S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1C(=O)O)C(=O)CCS
InChIInChI=1S/C13H15NO3S/c15-12(7-8-18)14-10-4-2-1-3-9(10)5-6-11(14)13(16)17/h1-4,11,18H,5-8H2,(H,16,17)/t11-/m0/s1
InChIKeyYGYNTRGPFBSTAZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydro-2-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid (EU-5031): Compound Class and ACE Inhibitor Procurement Profile


1,2,3,4-Tetrahydro-2-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid (CAS 75494-01-8, also designated EU-5031) is a chiral, sulfhydryl-containing angiotensin I-converting enzyme (ACE) inhibitor belonging to the 1-acylated-1,2,3,4-tetrahydroquinoline-2-carboxylic acid series [1]. Its structure features a tetrahydroquinoline core bearing a 3-mercapto-1-oxopropyl side chain at the N-1 position and a carboxylic acid at C-2 in the (S)-configuration [2]. The compound is a competitive, high-affinity ACE ligand with a Ki of 6.9 nM against purified rabbit lung enzyme, distinguishing it mechanistically from noncompetitive analogs within the same chemotype [1]. The mercapto (free thiol) group is the zinc-binding pharmacophore, consistent with the broader class of thiol-based ACE inhibitors such as captopril [3].

Why Generic Substitution of 1,2,3,4-Tetrahydro-2-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid (EU-5031) Fails: Evidence-Based Differentiation from Structural Analogs


Within the 1-(mercapto-oxoalkyl)-tetrahydroquinoline/isoquinoline-carboxylic acid series, minor structural variations produce orders-of-magnitude differences in both in vitro binding kinetics and in vivo antihypertensive potency [1]. The isoquinoline regioisomer EU-4865 shares an identical mercaptopropionyl side chain and carboxylic acid orientation, yet the shift from a quinoline to an isoquinoline nucleus changes the inhibition mechanism from competitive to noncompetitive, increases Ki by 5.5-fold (38 nM vs. 6.9 nM), and reduces in vivo potency by ~47-fold (ED30 52 vs. 1.1 mg/kg) [1]. The positional isomer EU-4881, differing only in the attachment point of the carboxylic acid on the isoquinoline ring, is essentially inactive (IC50 = 1980 nM) [1]. Even stereochemistry alone is critical: the US patent covering this series explicitly states that the S(L) absolute configuration is preferred for ACE inhibitory activity [2]. Therefore, generic replacement of EU-5031 with any other member of this congeneric series—without confirmatory potency, mechanistic, and stereochemical verification—carries a high risk of obtaining a compound with negligible or mechanistically divergent activity.

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydro-2-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid (EU-5031): Comparator-Based Procurement Decision Data


Membrane-Bound ACE Inhibition: EU-5031 Outperforms EU-4865 by 2.8-Fold Despite Equal Purified Enzyme IC50

EU-5031 and EU-4865 are equipotent against purified rabbit lung ACE (IC50 = 41 nM each), creating a false impression of interchangeability. However, when tested against physiologically relevant caveolae membrane-bound ACE, EU-5031 (IC50 = 6.7 nM) is 2.8-fold more potent than EU-4865 (IC50 = 19 nM) and approximately 426-fold more potent than EU-4881 (IC50 = 2852 nM) [1]. This divergence between purified and membrane-bound enzyme potency reveals that the quinoline scaffold of EU-5031 confers superior target engagement in a native membrane context, a parameter invisible in simplified biochemical screens [1].

ACE inhibition caveolae membrane-bound enzyme IC50 tetrahydroquinoline antihypertensive

Inhibition Kinetics: EU-5031 is a Competitive ACE Inhibitor (Ki = 6.9 nM) vs. EU-4865 Noncompetitive (Ki = 38 nM)

Despite sharing the same mercaptopropionyl side chain, EU-5031 and EU-4865 exhibit fundamentally different inhibition mechanisms. EU-5031 binds as a competitive inhibitor with Ki = 6.9 nM, directly competing with substrate at the ACE active site. In contrast, EU-4865 is a noncompetitive inhibitor with Ki = 38 nM, binding to an allosteric site or forming a nonproductive enzyme-substrate-inhibitor complex [1]. The 5.5-fold lower Ki of EU-5031 indicates higher target affinity, and its competitive mechanism means that its apparent potency is predictably modulated by substrate concentration—an important consideration for assays employing varying substrate levels [1].

ACE inhibition kinetics competitive inhibitor noncompetitive inhibitor Ki tetrahydroquinoline

In Vivo Antihypertensive Potency: EU-5031 ED30 = 1.1 mg/kg vs. EU-4865 ED30 = 52 mg/kg (47-Fold Difference)

In the conscious acute aortic coarctate (AAC) hypertensive rat model, EU-5031 produced a 30 mmHg reduction in mean arterial blood pressure at an oral ED30 of 1.1 mg/kg. By comparison, EU-4865 required 52 mg/kg to achieve the same endpoint—a 47-fold higher dose—while EU-4881 failed to reach the ED30 threshold even at doses exceeding 100 mg/kg [1]. The in vivo potency ranking directly mirrors the membrane-bound ACE IC50 and Ki values rather than the purified enzyme IC50, validating membrane-ACE data as the more predictive parameter for in vivo activity [1]. A broader class-level analysis from the US patent covering this series confirms that oral ED30 values span a 600-fold range (0.33–200 mg/kg) across structural variants, placing EU-5031 among the most potent members of the tetrahydroquinoline-2-carboxylic acid ACE inhibitor class [2].

in vivo antihypertensive ED30 acute aortic coarctate rat oral efficacy blood pressure

Purified Rabbit Lung ACE: EU-5031 IC50 = 41 nM vs. Captopril IC50 = 23 nM (Cross-Study Comparable)

Captopril, the prototypical sulfhydryl ACE inhibitor, serves as an industry-standard benchmark. Against purified rabbit lung ACE, EU-5031 exhibits an IC50 of 41 nM [1], while captopril is reported with an IC50 of 23 nM in the same enzyme source . Although these values derive from separate studies and are not directly comparable without identical substrate and assay conditions, they place EU-5031 within approximately 2-fold of captopril's potency—a meaningful point of reference for researchers transitioning from or benchmarking against the most widely used thiol-based ACE inhibitor . Unlike captopril, EU-5031 embeds its mercapto group on a constrained tetrahydroquinoline scaffold, which restricts conformational flexibility relative to captopril's proline-based structure [1][2]. The patent data indicate that tetrahydroquinoline-based inhibitors in this series inhibit purified rabbit lung ACE across a broad range of 0.039 μM to 8.80 μM, highlighting the scaffold-dependent potency variability [2].

ACE inhibitor captopril IC50 comparison rabbit lung enzyme benchmark comparator

Stereochemical Identity: (S)-Enantiomer Required for High-Potency ACE Inhibition

EU-5031 is specifically the (S)-enantiomer: (S)(-)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid [1]. The US patent covering this compound class states that 'the stereoisomeric form having the S(L) absolute configuration is preferred' for ACE inhibitory activity [2]. The patent further discloses that the racemic (±)-form can be prepared and resolved via dicyclohexylamine salt crystallization from acetonitrile/2-propanol mixtures [2]. While no direct quantitative comparison of (S)-EU-5031 vs. (R)-EU-5031 or the racemate is publicly available in the primary literature for this specific compound, the general SAR of this series mirrors that of other chiral ACE inhibitors (e.g., captopril's (S)-enantiomer is ~100-fold more potent than its (R)-enantiomer), establishing a class-level expectation that stereochemical purity directly governs potency [2]. The (S)-enantiomer of EU-5031 has a specific optical rotation of [α]D −16.9° (c 1, 0.5 N HCl) for the parent tetrahydroquinoline-2-carboxylic acid hydrochloride intermediate [2].

stereochemistry enantiomer chiral resolution S-configuration ACE inhibitor

Scaffold-Based Physicochemical Differentiation: Quinoline (EU-5031) vs. Isoquinoline (EU-4865) Core Properties

The core structural difference between EU-5031 (tetrahydroquinoline-2-carboxylic acid) and EU-4865 (tetrahydroisoquinoline-3-carboxylic acid) produces divergent physicochemical profiles that impact formulation, solubility, and membrane partitioning. For EU-5031, ACD/Labs Percepta-predicted properties include LogP = 2.13, LogD (pH 7.4) = −1.37, and polar surface area = 96 Ų . While equivalent predicted data for EU-4865 are not available from the same source, the positional difference of the nitrogen atom in the quinoline vs. isoquinoline ring system alters the electronic distribution and hydrogen-bonding capacity of the bicyclic core . Quinoline has nitrogen at position 1 (adjacent to the fused benzene ring), whereas isoquinoline places nitrogen at position 2; this difference shifts pKa, protonation state at physiological pH, and salt-form behavior . The distinct physicochemical profile of the quinoline scaffold likely contributes to the divergent membrane-bound ACE potency and in vivo pharmacokinetics observed between EU-5031 and EU-4865 [1].

quinoline scaffold isoquinoline scaffold physicochemical properties LogD polar surface area

Recommended Research and Industrial Application Scenarios for 1,2,3,4-Tetrahydro-2-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid (EU-5031)


Mechanistic ACE Enzymology: Competitive Inhibition Studies Requiring a Non-Proline, Thiol-Based Quinoline Scaffold Inhibitor

EU-5031 is the compound of choice for ACE inhibition studies requiring a competitive, reversible inhibitor with a non-proline, constrained bicyclic scaffold. Its well-characterized competitive mechanism (Ki = 6.9 nM) [1] and the availability of direct comparator data against the noncompetitive analog EU-4865 (Ki = 38 nM) [1] make it uniquely suited for experiments dissecting the relationship between inhibitor binding mode and ACE active-site topology. Unlike captopril, which employs a proline-based framework, EU-5031's tetrahydroquinoline core provides a conformationally distinct pharmacophore for structure-activity relationship (SAR) investigations [2].

In Vivo Hypertension Models: Maximizing Oral Antihypertensive Efficacy per Milligram of Compound

For in vivo antihypertensive studies in rodent models—particularly the acute aortic coarctate (AAC) rat model—EU-5031 delivers the highest potency per unit dose among structurally characterized members of its series, with an ED30 of 1.1 mg/kg p.o. [1]. This 47-fold potency advantage over EU-4865 (ED30 = 52 mg/kg) [1] translates directly to reduced compound consumption, enabling longer-duration studies with limited compound supplies and minimizing vehicle-related artifacts at high dosing volumes. Researchers should ensure procurement of the (S)-enantiomer (CAS 75494-01-8) to secure this potency profile [3].

Membrane-Bound vs. Soluble ACE Comparative Pharmacology: A Tool Compound with Divergent Purified vs. Membrane Enzyme Potency

EU-5031 exhibits a marked potency shift between purified soluble ACE (IC50 = 41 nM) and caveolae membrane-bound ACE (IC50 = 6.7 nM)—a 6.1-fold difference [1]—making it a valuable probe for investigating how the membrane microenvironment modulates inhibitor access and binding to ACE. This property, combined with the availability of EU-4865 as a comparator (IC50 = 41 nM purified vs. 19 nM membrane-bound; 2.2-fold shift) [1], enables paired experimental designs that isolate scaffold-dependent effects on membrane-ACE pharmacology.

Stereochemical Purity-Dependent ACE Inhibitor Studies: Enantiomer-Specific Pharmacological Profiling

Given the patent-established preference for the S(L) configuration in this compound class [2], EU-5031 (CAS 75494-01-8) serves as a defined (S)-enantiomer standard for studies examining the impact of chirality on ACE inhibition, pharmacokinetics, and target engagement. The racemic mixture (CAS 75433-81-7) and the (S)-enantiomer are both synthetically accessible via the patent-described dicyclohexylamine salt resolution route [2], enabling procurement of matched enantiomer pairs for controlled stereochemical comparisons. The predicted physicochemical profile (LogD pH 7.4 = −1.37) further informs formulation and bioanalytical method development.

Quote Request

Request a Quote for 1,2,3,4-Tetrahydro-2 (3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.